molecular formula C15H23NO4 B5106089 1-(2,3,4-trimethoxybenzyl)-3-piperidinol

1-(2,3,4-trimethoxybenzyl)-3-piperidinol

Cat. No. B5106089
M. Wt: 281.35 g/mol
InChI Key: JVARUSOZNFPFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-trimethoxybenzyl)-3-piperidinol, also known as TMB-3-PIOL, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves its interaction with the sigma-1 receptor. It has been found to act as a positive allosteric modulator of the sigma-1 receptor, which increases its activity. This modulation of the sigma-1 receptor may have downstream effects on various signaling pathways, including calcium signaling and protein kinase C activity. These effects may contribute to the therapeutic potential of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity. These effects may have therapeutic implications for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(2,3,4-trimethoxybenzyl)-3-piperidinol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has some limitations for lab experiments. It has low water solubility, which may limit its use in some experimental settings. It also has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for the study of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, the development of more water-soluble and long-acting derivatives of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol may enhance its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, 1-(2,3,4-trimethoxybenzyl)-3-piperidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and modulation of its activity may have therapeutic implications for various neurological and psychiatric disorders. The synthesis method of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been optimized to produce high yields and purity. 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has various biochemical and physiological effects, including cognitive-enhancing and neurotrophic effects. It has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis method of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The resulting intermediate is then oxidized to produce the final product, 1-(2,3,4-trimethoxybenzyl)-3-piperidinol. This synthesis method has been optimized to produce high yields and purity of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol.

Scientific Research Applications

1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been studied extensively for its potential use in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. 1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.

properties

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-13-7-6-11(14(19-2)15(13)20-3)9-16-8-4-5-12(17)10-16/h6-7,12,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVARUSOZNFPFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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